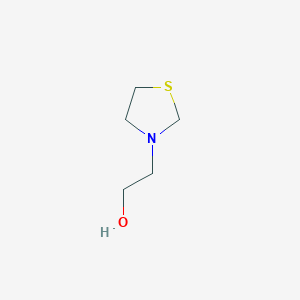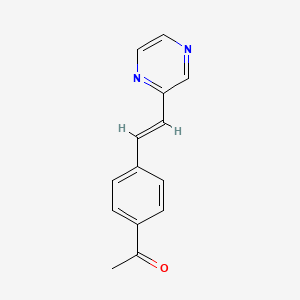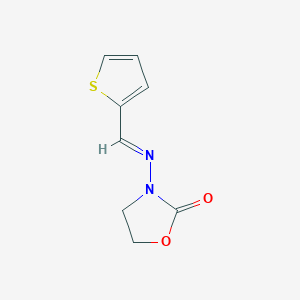
Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,8-dimethylcinnolin-3-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₂N₂O It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4,8-dimethylcinnolin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4,8-dimethylcinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1-(4,8-dimethylcinnolin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,8-dimethylcinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted cinnoline derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4,8-dimethylcinnolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,8-dimethylcinnolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylcinnolin-3-yl)ethanone
- 1-(4,8-dimethylquinolin-3-yl)ethanone
- 1-(4,8-dimethylisoquinolin-3-yl)ethanone
Uniqueness
1-(4,8-dimethylcinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 4 and 8 can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
924638-59-5 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(4,8-dimethylcinnolin-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-7-5-4-6-10-8(2)12(9(3)15)14-13-11(7)10/h4-6H,1-3H3 |
Clé InChI |
YSJQWTWAOSUTRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(N=N2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)

![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)

